molecular formula C15H10ClN3O2 B13797537 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL CAS No. 5815-94-1

5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL

Cat. No.: B13797537
CAS No.: 5815-94-1
M. Wt: 299.71 g/mol
InChI Key: AJFRPQSTNAFSHG-UHFFFAOYSA-N
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Description

5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is known for its unique structure, which includes both quinoline and azo groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 8-hydroxyquinoline . The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the areas of antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes and other proteins. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-Bromo-2-hydroxyphenyl)azo]quinolin-8-OL
  • 5-[(5-Methyl-2-hydroxyphenyl)azo]quinolin-8-OL
  • 5-[(5-Nitro-2-hydroxyphenyl)azo]quinolin-8-OL

Uniqueness

5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs with different substituents, such as bromo, methyl, or nitro groups .

Properties

CAS No.

5815-94-1

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

5-[(5-chloro-2-hydroxyphenyl)diazenyl]quinolin-8-ol

InChI

InChI=1S/C15H10ClN3O2/c16-9-3-5-13(20)12(8-9)19-18-11-4-6-14(21)15-10(11)2-1-7-17-15/h1-8,20-21H

InChI Key

AJFRPQSTNAFSHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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